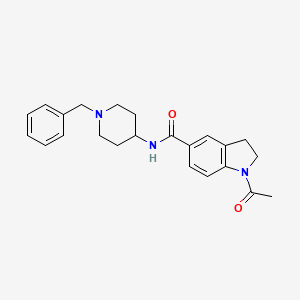![molecular formula C16H17N3O5 B7497984 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP is a synthetic compound that has been used as a tool in the study of various biological processes.
Mécanisme D'action
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms that are similar to Parkinson's disease. In addition to its effects on the brain, this compound has also been shown to have other physiological effects, including inhibition of the mitochondrial respiratory chain and induction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. This compound is also relatively easy to synthesize, making it readily available for use in experiments. However, this compound also has some limitations. It is a toxic compound that can be hazardous to handle, and its effects on the brain are irreversible, making it difficult to study long-term effects.
Orientations Futures
There are several future directions for research involving 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide. One area of interest is in the development of new treatments for Parkinson's disease. This compound has been used as a model for the disease, and further research may lead to the development of new drugs that can slow or halt the progression of the disease. Another area of interest is in the study of mitochondrial dysfunction and oxidative stress, which are implicated in a variety of diseases. This compound can be used as a tool to study these processes and develop new treatments for related diseases. Finally, this compound can be used to study the effects of environmental toxins on the brain, which may have implications for public health.
Méthodes De Synthèse
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide can be synthesized using a variety of methods. One common method involves the reaction of 5-(4-methylphenoxy)methylfuran-2-carboxylic acid with 1,3-diaminopropane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the amide bond between the carboxylic acid and the diamine, producing this compound.
Applications De Recherche Scientifique
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide has been used in a variety of scientific research studies. One of the most notable applications of this compound is in the study of Parkinson's disease. This compound is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms that are similar to Parkinson's disease.
Propriétés
IUPAC Name |
2-[[5-[(4-methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-9-2-4-10(5-3-9)23-8-11-6-7-12(24-11)16(22)19-13(14(17)20)15(18)21/h2-7,13H,8H2,1H3,(H2,17,20)(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRVRIJAMNZGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone](/img/structure/B7497906.png)


methanone](/img/structure/B7497921.png)


![(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7497949.png)



![N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7497996.png)

![N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)
